![molecular formula C7H8O2 B14881530 5,6-dihydro-4H-cyclopenta[c]furan-5-ol](/img/structure/B14881530.png)
5,6-dihydro-4H-cyclopenta[c]furan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4H-cyclopenta[c]furan-5-ol: is a heterocyclic compound that features a fused ring system containing both furan and cyclopentane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-cyclopenta[c]furan-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 1-halo-1-nitroalkenes as starting materials, which undergo dipolar cycloaddition reactions or tandem processes with nucleophiles . For example, the addition of gem-bromonitroalkenes to ylides derived from 3-acetylcoumarins and pyridine can lead to the formation of cyclopenta[c]furo[3,2-b]furan-5,6-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-4H-cyclopenta[c]furan-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or cyclopentane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
5,6-Dihydro-4H-cyclopenta[c]furan-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[c]furan-5-ol involves its interaction with molecular targets through various pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals or nucleophiles . These interactions can lead to isomerization, ring closures, and other structural changes that contribute to its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[b]furan: Another heterocyclic compound with a similar fused ring system.
Cyclopenta[c]pyridine: Contains a pyridine ring fused with a cyclopentane ring.
Cyclopenta[c]thiophene: Features a thiophene ring fused with a cyclopentane ring.
Uniqueness
5,6-Dihydro-4H-cyclopenta[c]furan-5-ol is unique due to its specific combination of furan and cyclopentane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H8O2 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
5,6-dihydro-4H-cyclopenta[c]furan-5-ol |
InChI |
InChI=1S/C7H8O2/c8-7-1-5-3-9-4-6(5)2-7/h3-4,7-8H,1-2H2 |
Clé InChI |
TVLSIAAITDKFSB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=COC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



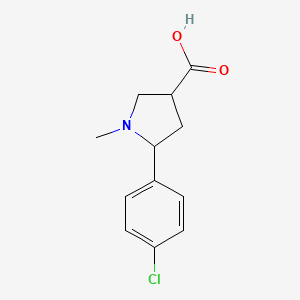
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)



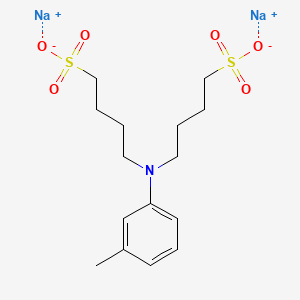
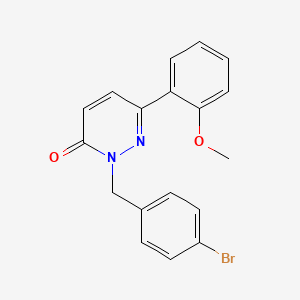
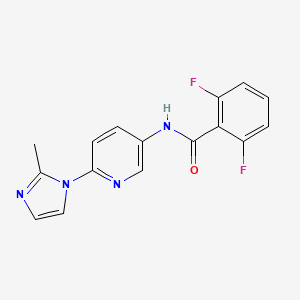

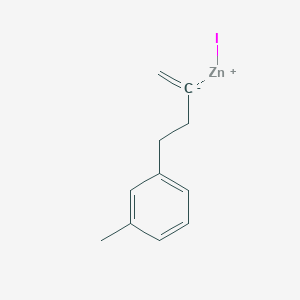

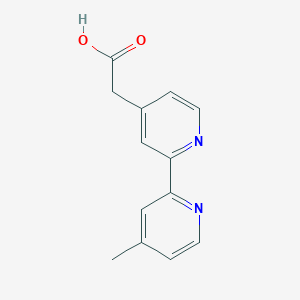
![Prop-2-en-1-yl 5-[4-(dimethylamino)phenyl]-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14881539.png)
